

Comparison of 3,3-Dimethylindolin-6-amine with other indoline isomers.

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Compound of Interest

Compound Name: 3,3-Dimethylindolin-6-amine

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A Comparative Guide to **3,3-Dimethylindolin-6-amine** and Its Positional Isomers for Researchers

This guide provides a comparative analysis of **3,3-Dimethylindolin-6-amine** and its positional isomers, namely the 4-amino, 5-amino, and 7-amino analogs. The information is tailored for researchers, scientists, and drug development professionals, offering a summary of available data on their physicochemical properties, synthesis, and potential biological activities. Due to the limited availability of direct experimental data for the 3,3-dimethylated series, this guide leverages data from the parent aminoindole structures as a comparative baseline.

Physicochemical Properties

The position of the amino group on the indoline ring is expected to influence key physicochemical properties such as pKa, lipophilicity (LogP), and solubility. While experimental data for the 3,3-dimethylindolinamine isomers is scarce, the properties of the parent aminoindoles provide valuable insights into the expected trends.

Property	4-Aminoindole	5-Aminoindole[1][2]	6-Aminoindole[3]	7-Aminoindole[4][5]
Molecular Formula	C ₈ H ₈ N ₂	C ₈ H ₈ N ₂	C ₈ H ₈ N ₂	C ₈ H ₈ N ₂
Molecular Weight	132.16 g/mol [6]	132.16 g/mol [1][2]	132.16 g/mol	132.16 g/mol
Melting Point	106-109 °C[6][7]	131-133 °C[8]	75-79 °C	96-100 °C[5]
Boiling Point	354.0±15.0 °C (Predicted)[6][7]	190 °C / 6mmHg[8]	Not Available	Not Available
LogP (Predicted)	0.86[6]	1.268[2]	Not Available	Not Available
Water Solubility	Insoluble[6][7]	Insoluble[8]	Not Available	Not Available
pKa (Predicted)	18.23±0.30[7]	17.39±0.30[8]	Not Available	Not Available

Note: The 3,3-dimethyl substitution would increase the molecular weight and likely the lipophilicity of each isomer.

Synthesis and Experimental Protocols

The synthesis of specific aminoindoline isomers can be challenging. A general approach involves the reduction of the corresponding nitroindoline, which is often synthesized from a commercially available nitrophenyl precursor.

General Synthesis of Aminoindolines from Nitroindoles

A common synthetic route to aminoindoles involves the reduction of a nitro group. A multi-step synthesis starting from the corresponding nitroindole is a feasible, though potentially complex, approach for obtaining the various positional isomers.[9]

Experimental Protocol: Reduction of a Nitroindole

- **Dissolution:** Dissolve the starting nitroindole in a suitable solvent such as ethanol or methanol.

- **Catalyst Addition:** Add a catalyst, such as palladium on carbon (Pd/C), to the solution.
- **Reduction:** Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir at room temperature until the reaction is complete (monitored by TLC).
- **Filtration:** Filter the reaction mixture through a pad of celite to remove the catalyst.
- **Concentration:** Concentrate the filtrate under reduced pressure to yield the crude aminoindole.
- **Purification:** Purify the crude product by column chromatography on silica gel to obtain the desired aminoindole.

This is a general protocol and may require optimization for specific isomers and for the 3,3-dimethylindoline series.

Biological Activity and Potential Signaling Pathways

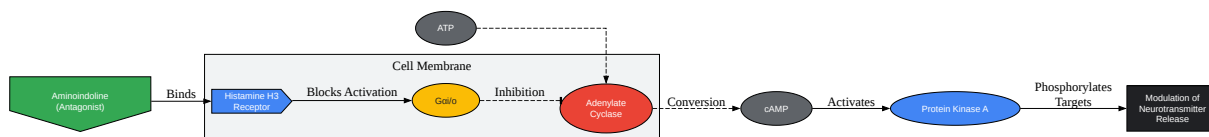
Indole and indoline scaffolds are present in numerous biologically active compounds, exhibiting a wide range of activities including anticancer, anti-inflammatory, and antimicrobial effects. The specific biological profile of aminoindoline isomers is highly dependent on the position of the amino group, which influences how the molecule interacts with biological targets.

Positional isomerism can significantly impact biological activity by altering the molecule's ability to form key interactions with a target protein.^[10] For instance, the position of a hydrogen bond donor, like an amino group, can be critical for receptor binding.

Potential Signaling Pathway: Histamine H3 Receptor Antagonism

Some aminoindole derivatives have been investigated as ligands for the histamine H3 receptor, a G protein-coupled receptor primarily expressed in the central nervous system.^[11]

Antagonists of the H3 receptor are of interest for the treatment of various neurological disorders. The general signaling cascade for a GPCR like the H3 receptor is depicted below.



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